![molecular formula C9H17NO2 B2969507 3-Methoxy-8-oxa-1-azaspiro[4.5]decane CAS No. 2503208-43-1](/img/structure/B2969507.png)

3-Methoxy-8-oxa-1-azaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

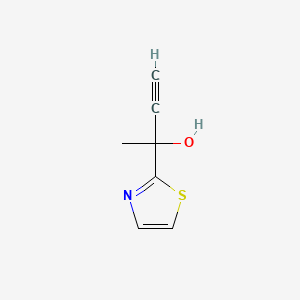

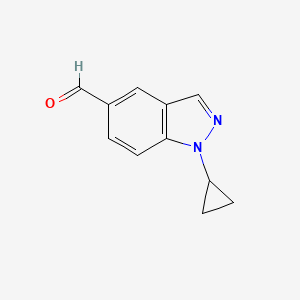

“3-Methoxy-8-oxa-1-azaspiro[4.5]decane” is a chemical compound with the molecular formula C9H17NO2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “3-Methoxy-8-oxa-1-azaspiro[4.5]decane” can be represented by the SMILES stringCOC1COC2(CCNCC2)C1 . This indicates that the molecule contains a methoxy group (OCH3) and a spirocyclic structure .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

3-Methoxy-8-oxa-1-azaspiro[4.5]decane is a compound that belongs to the broader class of azaspirocycles, which are of significant interest in organic synthesis due to their complex structure and potential biological activity. Research in this area has focused on the synthesis of various azaspirocycles, including efforts to synthesize compounds like 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, which involve key steps like the addition of prenyl magnesium bromide to a 4-methoxybenzylimine without reversal of stereochemistry and the iodine-initiated aminocyclization to form the azaspirocycle (Mai et al., 2010). Such research underlines the complexity and the synthetic challenges associated with azaspirocycles, which are relevant to the study of 3-Methoxy-8-oxa-1-azaspiro[4.5]decane.

Biologically Active Spiro Compounds

The azaspiro[4.5]decane core is found in natural and synthetic products with significant biological activities, leading to a keen interest in their synthesis for potential applications. The review by Sinibaldi and Canet (2008) highlights various strategies developed for the synthesis of spiroaminals, which include 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane, among others, showcasing the broad interest in creating these complex molecules due to their promising biological activities (Sinibaldi & Canet, 2008).

Novel Synthetic Routes

Innovative synthetic methodologies have been developed for the construction of multifunctional modules, including thia/oxa-azaspiro[3.4]octanes, which are structurally related to 3-Methoxy-8-oxa-1-azaspiro[4.5]decane. These new classes of compounds are synthesized through robust and step-economic routes, designed to act as novel, multifunctional, and structurally diverse modules for drug discovery, indicating the potential of such structures in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).

Spirocyclization Techniques

Photomediated spirocyclization techniques have been developed to access azaspiro[4.5]deca-6,9-diene-3,8-dione, a process that involves a radical addition/ipso-cyclization/dearomatization at room temperature. This green and convenient approach, which successfully constructs C-C and C-I bonds, could be expanded to produce a range of iodinated spirocyclization products, demonstrating the versatility and innovative approaches to synthesizing spirocyclic compounds (Yang et al., 2022).

Supramolecular Arrangements

Studies on the supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, such as 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, have been conducted to understand the relationship between molecular and crystal structures. These studies highlight the role substituents play in supramolecular arrangements, which is crucial for understanding how similar compounds, including 3-Methoxy-8-oxa-1-azaspiro[4.5]decane, might behave in different chemical environments (Graus et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

3-methoxy-8-oxa-1-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-11-8-6-9(10-7-8)2-4-12-5-3-9/h8,10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKOTASEJFKZSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2(CCOCC2)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-8-oxa-1-azaspiro[4.5]decane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2969424.png)

![3-butyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-{[(2R)-4-aminobutan-2-yl]oxy}oxane](/img/structure/B2969439.png)

![3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B2969444.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2969445.png)

![2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2969447.png)